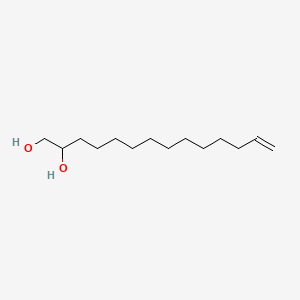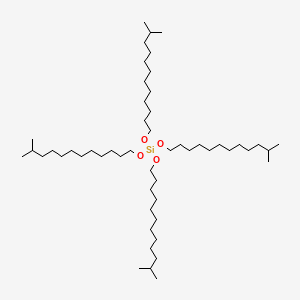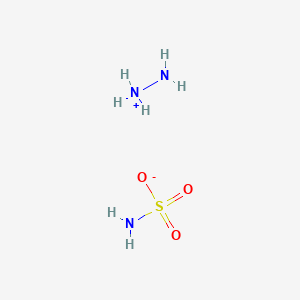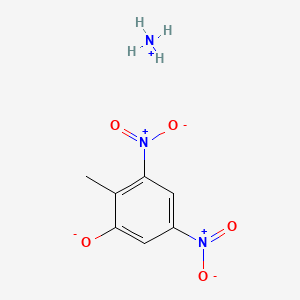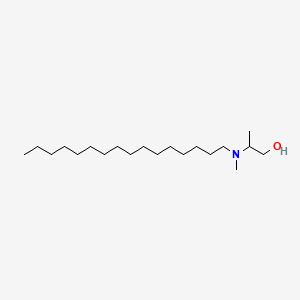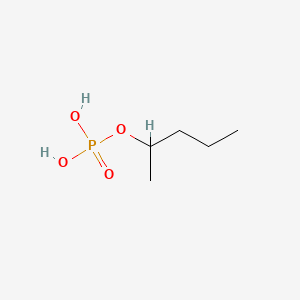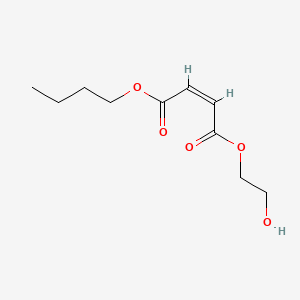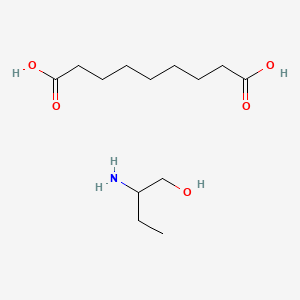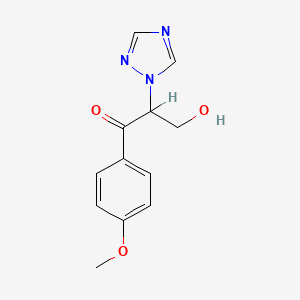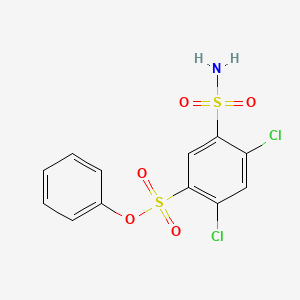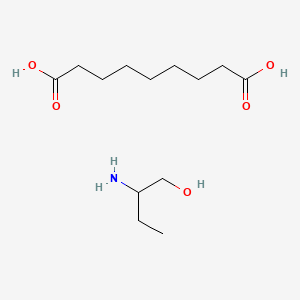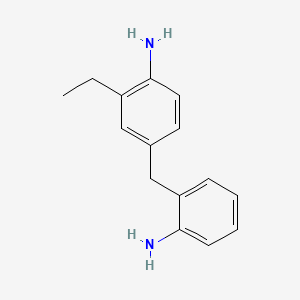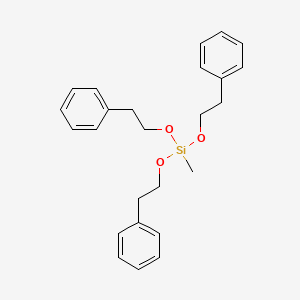
Methyltris(2-phenylethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltris(2-phenylethoxy)silane is an organosilicon compound with the molecular formula C25H30O3Si. It is characterized by the presence of three 2-phenylethoxy groups attached to a central silicon atom, along with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltris(2-phenylethoxy)silane typically involves the reaction of methyltrichlorosilane with 2-phenylethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 2-phenylethoxy groups. The reaction conditions often include refluxing the mixture to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyltris(2-phenylethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyltris(2-phenylethoxy)silane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of Methyltris(2-phenylethoxy)silane primarily involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the presence of water and catalysts, which promote the cleavage of the Si-O bonds and subsequent formation of cross-linked networks. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to strong adhesion and coating properties .
Comparison with Similar Compounds
Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of phenylethoxy groups.
Phenyltrimethoxysilane: Contains phenyl groups attached to the silicon atom, offering different reactivity and properties.
Vinyltrimethoxysilane: Features vinyl groups, providing unique polymerization capabilities.
Uniqueness: Methyltris(2-phenylethoxy)silane is unique due to the presence of phenylethoxy groups, which impart distinct hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring enhanced thermal stability and resistance to chemical degradation .
Properties
CAS No. |
83918-65-4 |
|---|---|
Molecular Formula |
C25H30O3Si |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
methyl-tris(2-phenylethoxy)silane |
InChI |
InChI=1S/C25H30O3Si/c1-29(26-20-17-23-11-5-2-6-12-23,27-21-18-24-13-7-3-8-14-24)28-22-19-25-15-9-4-10-16-25/h2-16H,17-22H2,1H3 |
InChI Key |
RIZBYEUQGWNDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCCC1=CC=CC=C1)(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


